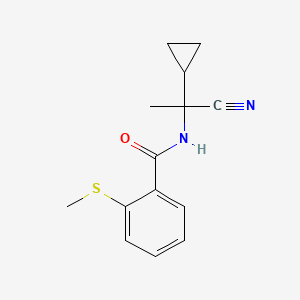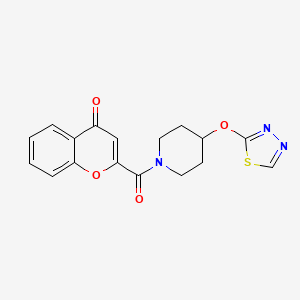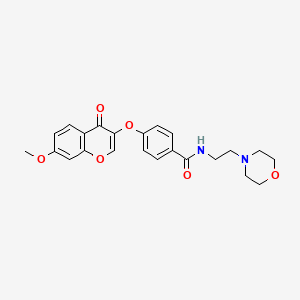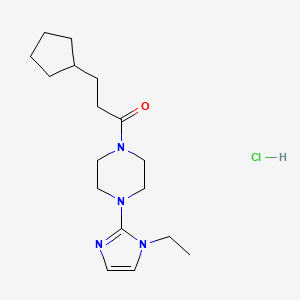
N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide, also known as CCPA, is a chemical compound that has been widely used in scientific research for its pharmacological properties. CCPA is a selective agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is involved in a variety of physiological processes.
Mechanism of Action
N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide is a selective agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is involved in a variety of physiological processes. Activation of the adenosine A1 receptor by N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide leads to the inhibition of adenylate cyclase, which reduces the production of cyclic AMP. This results in a decrease in intracellular calcium levels and a reduction in neurotransmitter release.
Biochemical and Physiological Effects
N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide has also been shown to have neuroprotective effects by reducing oxidative stress and apoptosis. In addition, N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide has been shown to improve cognitive function by enhancing long-term potentiation and synaptic plasticity.
Advantages and Limitations for Lab Experiments
N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide has several advantages for lab experiments. It is a highly selective agonist of the adenosine A1 receptor, which allows for specific activation of this receptor. N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide is also relatively stable and can be stored for extended periods of time. However, N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to prepare solutions for experiments. In addition, N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide has a short half-life, which requires frequent administration during experiments.
Future Directions
There are several future directions for the study of N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide. One potential direction is the investigation of its potential as a treatment for cardiovascular diseases, such as hypertension and myocardial infarction. Another potential direction is the investigation of its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective and anti-inflammatory effects of N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide.
Synthesis Methods
N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide can be synthesized by a multi-step process that involves the reaction of 2-chloro-5-nitrobenzoic acid with cyclopropylamine, followed by reduction of the nitro group to an amino group, and then reaction with methylthioacetic acid. The final product is obtained by the reaction of the resulting intermediate with cyanogen bromide.
Scientific Research Applications
N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide has been widely used in scientific research for its pharmacological properties. It has been shown to have neuroprotective effects, reduce inflammation, and improve cognitive function. N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide has also been studied for its potential as a treatment for cardiovascular diseases, such as hypertension and myocardial infarction.
properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-14(9-15,10-7-8-10)16-13(17)11-5-3-4-6-12(11)18-2/h3-6,10H,7-8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWJKEPMERXCMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)C2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(4,6-difluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2802111.png)
![[2-Bromo-5-(difluoromethoxy)phenyl]methanol](/img/structure/B2802112.png)
![Ethyl 3-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2802113.png)


![1-(3-Fluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2802118.png)
![Diethyl 2-[(2-fluoroanilino)({2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl}sulfanyl)methylene]malonate](/img/structure/B2802119.png)


![4-Chloro-2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B2802125.png)

![2-(Imidazo[1,2-a]pyrimidin-2-ylmethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B2802128.png)

